molecular formula C15H23NO B034322 3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-84-3

3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol

Cat. No.: B034322
CAS No.: 110901-84-3
M. Wt: 233.35 g/mol
InChI Key: SGAIAYHFAITRSL-LSDHHAIUSA-N
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Description

2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is an organic compound that belongs to the class of cyclopropylamines This compound is characterized by the presence of a cyclopropyl ring attached to an amine group, which is further substituted with a 3-hydroxyphenyl group and two n-propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 3-hydroxybenzaldehyde with di-n-propylamine in the presence of a cyclopropanating agent such as diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
  • 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
  • 2-(2-Hydroxyphenyl)acetic acid

Uniqueness

2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is unique due to its cyclopropylamine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

110901-84-3

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol

InChI

InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1

InChI Key

SGAIAYHFAITRSL-LSDHHAIUSA-N

SMILES

CCCN(CCC)C1CC1C2=CC(=CC=C2)O

Isomeric SMILES

CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O

Canonical SMILES

CCCN(CCC)C1CC1C2=CC(=CC=C2)O

Key on ui other cas no.

110901-84-3

Synonyms

2-(3-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
3-OH-DPCA

Origin of Product

United States

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